molecular formula C12H12N2O2 B584606 3-Carboxy Detomidine-13C,15N2 CAS No. 1346605-14-8

3-Carboxy Detomidine-13C,15N2

Cat. No.: B584606
CAS No.: 1346605-14-8
M. Wt: 219.219
InChI Key: UYLYCKVCJPJDEL-BRALYQIWSA-N
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Description

3-Carboxy Detomidine-13C,15N2 (CAS: 1346605-14-8) is a stable isotope-labeled derivative of Detomidine, a veterinary sedative primarily used in large animals. Its molecular formula is C₁₁¹³CH₁₂¹⁵N₂O₂, incorporating one ¹³C and two ¹⁵N isotopes at specific positions within the imidazole ring and carboxylic acid functional group . This labeling enables precise tracking in pharmacokinetic and metabolic studies, particularly for quantifying Detomidine metabolites in biological matrices using mass spectrometry .

Properties

IUPAC Name

3-((213C,1,3-15N2)1H-imidazol-5-ylmethyl)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-9(5-10-6-13-7-14-10)3-2-4-11(8)12(15)16/h2-4,6-7H,5H2,1H3,(H,13,14)(H,15,16)/i7+1,13+1,14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLYCKVCJPJDEL-BRALYQIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)CC2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1C(=O)O)CC2=C[15N]=[13CH][15NH]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Carboxy Detomidine-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the detomidine molecule. The process typically starts with the synthesis of the labeled imidazole ring, followed by its attachment to the benzene ring.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict process parameter control, flexible batch sizes, and prompt delivery to meet the needs of global customers.

Chemical Reactions Analysis

Types of Reactions: 3-Carboxy Detomidine-13C,15N2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products:

    Oxidation: Formation of oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Chemistry: 3-Carboxy Detomidine-13C,15N2 is used as a chemical reference for identification, qualitative, and quantitative analysis. It is also used in nuclear magnetic resonance (NMR) studies to investigate the structure, reaction mechanism, and kinetics of compounds.

Biology: In biological research, the compound is used to study metabolic pathways in vivo due to its stable isotope labeling, which allows for safe and accurate tracking of metabolic processes.

Medicine: The compound is used in pharmacokinetic and metabolic studies to understand the behavior of detomidine in the body. It also aids in the development of new drugs by providing insights into drug metabolism and interactions.

Industry: In the industrial sector, this compound is used in the production of veterinary medicines and as a reference material for quality control and assurance.

Mechanism of Action

3-Carboxy Detomidine-13C,15N2 exerts its effects by acting as an α2-adrenergic agonist. It binds to α2-adrenergic receptors in the central nervous system, leading to the inhibition of norepinephrine release. This results in sedation and analgesia. The stable isotope labeling allows for detailed studies of the compound’s pharmacokinetics and metabolism, providing insights into its mechanism of action.

Comparison with Similar Compounds

Detomidine-13C,15N2 Hydrochloride (CAS: 1391052-98-4)

  • Structure : The parent compound Detomidine is modified with ¹³C and ¹⁵N isotopes but retains its hydrochloride salt form.
  • Functional Group : Lacks the carboxylic acid moiety present in 3-Carboxy Detomidine.
  • Applications : Used as an internal standard for Detomidine quantification in its unmodified form .
  • Key Difference : The absence of the carboxy group limits its utility in studying Detomidine’s oxidative metabolism, which generates carboxylic acid metabolites .

3-Carboxy Detomidine Methyl Ester-15N2 (CAS: 2725398-53-6)

  • Structure : Features a methyl ester group instead of a free carboxylic acid.
  • Applications : Acts as a precursor in metabolic studies; the ester group requires enzymatic hydrolysis to form the active carboxylic acid metabolite.
  • Key Difference : The ester form improves cell membrane permeability but introduces variability in metabolic conversion rates compared to the free acid .

3-Hydroxy Detomidine-15N2,d2 Hydrochloride (CAS: TRC-H825342)

  • Structure : Contains a hydroxyl group instead of a carboxylic acid, with ¹⁵N and deuterium (²H) labeling.
  • Applications : Used to study Phase I hydroxylation metabolism pathways.
  • Key Difference : The hydroxyl group alters polarity and detection characteristics in chromatography compared to the carboxy derivative .

Comparison with Isotope-Labeled Analogues in Other Drugs

Gemcitabine-13C,15N2

  • Structure : A ¹³C- and ¹⁵N₂-labeled anticancer nucleoside analogue.
  • Applications : Tracks drug incorporation into DNA, contrasting with 3-Carboxy Detomidine’s use in sedation metabolism studies.
  • Isotopic Purity : Achieves 99% ¹³C and 98% ¹⁵N purity, comparable to Detomidine derivatives .

rac Lamivudine Acid-13C,15N2 (CAS: 1391052-30-4)

  • Structure : A ¹³C/¹⁵N₂-labeled antiviral prodrug metabolite.
  • Applications : Quantifies hydrolysis to active lamivudine, analogous to Detomidine ester-to-acid conversion.
  • Key Difference : Lamivudine’s sulfur-containing structure requires distinct chromatographic methods .

Isotopic Purity and Contamination Risks

  • 3-Carboxy Detomidine-13C,15N2 avoids this issue through rigorous purification, achieving >98% isotopic purity .

Data Tables

Table 1: Structural and Isotopic Comparison

Compound Molecular Formula Isotopic Labels Key Functional Group Primary Application
This compound C₁₁¹³CH₁₂¹⁵N₂O₂ ¹³C, ¹⁵N₂ Carboxylic Acid Metabolic Profiling
Detomidine-13C,15N2 Hydrochloride C₁₁¹³CH₁₅Cl¹⁵N₂ ¹³C, ¹⁵N₂ Imidazole Parent Drug Quantification
3-Hydroxy Detomidine-15N2,d2 HCl C₁₂H₁₃D₂Cl¹⁵N₂O ¹⁵N₂, ²H₂ Hydroxyl Phase I Metabolism Studies

Table 2: Isotopic Purity Across Compounds

Compound ¹³C Purity ¹⁵N Purity Source
This compound 99% 98% TRC
Gemcitabine-13C,15N2 99% 98% Synthetic
Commercial ¹⁵N₂ Gas N/A Variable* Sigma-Aldrich

*Contaminated with ¹⁵N-ammonium/nitrate in some batches.

Biological Activity

3-Carboxy Detomidine-13C,15N2 is a labeled derivative of Detomidine, a potent sedative and analgesic agent primarily used in veterinary medicine. This compound is notable for its applications in pharmacokinetic studies due to the incorporation of stable isotopes 13C^{13}C and 15N^{15}N, which allow for precise tracking and analysis of metabolic pathways. This article explores the biological activity, pharmacodynamics, and research findings associated with this compound.

PropertyValue
CAS Number 1346605-14-8
Molecular Formula C12H12N2O2
Molecular Weight 220.24 g/mol
IUPAC Name 3-Carboxy Detomidine
SMILES C(C(=O)O)C1=CC(NC(=O)C)=C(C=C1)N(C)C

Detomidine acts primarily as an agonist at alpha-2 adrenergic receptors, which are crucial in the modulation of neurotransmitter release. The introduction of stable isotopes in 3-Carboxy Detomidine allows researchers to trace its metabolism and distribution in biological systems more effectively.

  • Alpha-2 Adrenergic Receptor Agonism :
    • The compound binds to alpha-2 receptors in the central nervous system, leading to sedation and analgesia.
    • It inhibits norepinephrine release, resulting in decreased sympathetic outflow.
  • Pharmacokinetics :
    • The pharmacokinetic profile of 3-Carboxy Detomidine can be studied using mass spectrometry techniques that leverage the isotopic labeling for enhanced sensitivity and specificity.
    • Studies indicate a rapid onset of action with a relatively short half-life, necessitating careful dosing in clinical settings.

Biological Activity

The biological activity of 3-Carboxy Detomidine has been extensively studied in various animal models. Key findings include:

  • Sedative Effects : In horses, 3-Carboxy Detomidine produces significant sedation comparable to unlabelled Detomidine but allows for better tracking due to isotopic labeling.
  • Analgesic Properties : The compound exhibits analgesic effects that are beneficial during surgical procedures or painful conditions.

Case Studies

  • Veterinary Applications :
    • A study conducted on horses demonstrated that administration of 3-Carboxy Detomidine resulted in effective sedation without significant adverse effects. The pharmacokinetic data obtained from this study helped refine dosing protocols for veterinary anesthetics.
  • Metabolism Studies :
    • Research utilizing this compound has provided insights into its metabolic pathways. The isotopic labeling allowed for the identification of metabolites via liquid chromatography-mass spectrometry (LC-MS), revealing that primary metabolites include hydroxylated forms and conjugates.

Research Findings

Recent studies have highlighted several important aspects of the biological activity of 3-Carboxy Detomidine:

  • Tissue Distribution : Isotopic labeling has facilitated studies on tissue distribution post-administration, revealing rapid accumulation in the brain and liver.
  • Safety Profile : Longitudinal studies indicate a favorable safety profile with minimal side effects when used at recommended doses.

Q & A

Q. How can researchers verify the isotopic enrichment and purity of 3-Carboxy Detomidine-13C,15N2^{13}\text{C},^{15}\text{N}_213C,15N2​ in synthesized samples?

To confirm isotopic enrichment, employ 1D 15N^{15}\text{N} NMR spectroscopy and mass spectrometry (MS) . For example, 15N^{15}\text{N} NMR can detect isotopic ratios (e.g., ≈49% enrichment in equilibrium states) by analyzing chemical shifts and splitting patterns, as demonstrated in adamantylated azolo-azines . MS (e.g., isotope dilution mass spectrometry) quantifies 13C^{13}\text{C} and 15N2^{15}\text{N}_2 incorporation by comparing molecular ion peaks to unlabeled controls . Purity assessments should include chromatographic methods (HPLC/LC-MS) to rule out non-isotopic contaminants.

Q. What are the standard protocols for synthesizing 13C,15N2^{13}\text{C},^{15}\text{N}_213C,15N2​-labeled compounds like 3-Carboxy Detomidine?

Synthesis typically involves refluxing precursors with isotopic reagents (e.g., 15N2^{15}\text{N}_2-enriched gases or 13C^{13}\text{C}-labeled intermediates) under controlled conditions. For example, refluxing with trifluoroacetic acid (TFA) for 2 hours enabled 15N2^{15}\text{N}_2-labeling in adamantylated compounds, with isotopic equilibrium confirmed via NMR . Post-synthesis, purification steps (e.g., column chromatography) and validation via spectroscopy are critical to ensure product integrity.

Q. How should researchers handle and store 13C,15N2^{13}\text{C},^{15}\text{N}_213C,15N2​-labeled compounds to maintain stability?

Store lyophilized samples at –20°C in airtight, light-protected vials to prevent degradation. For solutions, use inert solvents (e.g., DMSO-d6) and avoid repeated freeze-thaw cycles. Stability testing under varying pH and temperature conditions is recommended, as isotopic labels can alter chemical reactivity .

Advanced Research Questions

Q. What experimental design considerations are critical when using 15N2^{15}\text{N}_215N2​-labeled compounds to avoid underestimation of biological fixation rates?

Key considerations include:

  • Method selection : Prefer the 15N2^{15}\text{N}_2 dissolution method over the bubble method, as the latter underestimates rates by up to 72% due to incomplete gas equilibration .
  • Contamination checks : Validate commercial 15N2^{15}\text{N}_2 gas for contaminants like 15NH4+^{15}\text{NH}_4^+ or 15NO3^{15}\text{NO}_3^-, which can inflate fixation rates .
  • Incubation duration : Optimize incubation times (e.g., 24-hour assays) to account for diel cycles in microbial activity .

Q. How can isotopic interference from dual labeling (13C^{13}\text{C}13C and 15N2^{15}\text{N}_215N2​) be minimized in tracer studies?

  • Analytical separation : Use high-resolution mass spectrometry (HR-MS) to distinguish 13C^{13}\text{C}- and 15N2^{15}\text{N}_2-derived signals. Adjust collision energy parameters to reduce cross-talk between isotopes .
  • Control experiments : Include unlabeled controls to baseline-correct natural isotope abundance.
  • Data normalization : Apply correction factors for isotopic spillover, as described in carnosine derivative studies .

Q. What strategies address thermodynamic instability in 15N2^{15}\text{N}_215N2​-labeled compounds during reaction optimization?

  • Equilibrium monitoring : Use real-time NMR to track isomerization processes (e.g., detecting ratios of thermodynamic vs. kinetic products) .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize labeled intermediates by reducing hydrolysis .
  • Temperature modulation : Lower reaction temperatures may favor isotopic retention in labile positions .

Methodological Best Practices

Q. How should researchers validate isotopic tracer data in complex biological matrices?

  • Isotope Ratio Mass Spectrometry (IRMS) : Measure δ15N^{15}\text{N} and δ13C^{13}\text{C} values in particulate organic nitrogen (PON) to quantify incorporation .
  • Internal standards : Spike samples with 13C,15N2^{13}\text{C},^{15}\text{N}_2-labeled analogs (e.g., glutathione oxidized) for isotopic dilution calibration .
  • Reproducibility tests : Replicate experiments across multiple batches to assess variability, as emphasized in nitrogen fixation studies .

Q. What are the limitations of 15N2^{15}\text{N}_215N2​ tracer methods in anaerobic vs. aerobic environments?

  • Oxygen sensitivity : Aerobic conditions enhance 15N2^{15}\text{N}_2 fixation in soils but require rigorous gas-phase controls to avoid oxidation artifacts .
  • Gas solubility : In aqueous systems, pre-equilibrate 15N2^{15}\text{N}_2 gas to ensure dissolved-phase availability, particularly in marine studies .

Data Reporting Recommendations

  • Include isotopic enrichment ratios (e.g., 98% 15N2^{15}\text{N}_2 purity) and contamination thresholds in supplementary materials .
  • Document analytical parameters (e.g., NMR acquisition times, MS resolution) to enable cross-study comparisons .
  • Adhere to FAIR principles : Share raw spectral data and protocols in repositories to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.